molecular formula C21H18N6O B2373304 N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034257-87-7

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2373304
CAS No.: 2034257-87-7
M. Wt: 370.416
InChI Key: YBDYPACUFYONIF-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure comprising an indazole ring, a phenylpyrimidine moiety, and an azetidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions.

    Synthesis of the Phenylpyrimidine Moiety: This involves the condensation of appropriate aromatic aldehydes with nitrogen-containing heterocycles under controlled conditions.

    Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving suitable amine precursors.

    Coupling Reactions: The final step involves coupling the indazole and phenylpyrimidine moieties with the azetidine carboxamide group using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.

    Industry: It finds applications in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indazol-6-yl)-1-(4-phenylpyrimidin-2-yl)azetidine-3-carboxamide
  • N-(1H-indazol-6-yl)-1-(6-methylpyrimidin-4-yl)azetidine-3-carboxamide

Uniqueness

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c28-21(25-17-7-6-15-10-24-26-19(15)8-17)16-11-27(12-16)20-9-18(22-13-23-20)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H,24,26)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDYPACUFYONIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)C=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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